4,4,4-Trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione
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Overview
Description
4,4,4-Trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione is an organic compound with the molecular formula C8H9F3O2. This compound is characterized by the presence of a trifluoromethyl group and a cyclopropyl group attached to a butane-1,3-dione backbone. It is a solid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione typically involves the reaction of a trifluoromethyl ketone with a cyclopropyl derivative. One common method includes the condensation of 1-methylcyclopropylamine with trifluoroacetylacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4,4,4-Trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: This compound has a similar structure but with a phenyl group instead of a cyclopropyl group.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Another similar compound with a phenyl group, used in different chemical applications.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound contains a thiophene ring, offering different chemical properties and reactivity.
Uniqueness
4,4,4-Trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C8H9F3O2 |
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Molecular Weight |
194.15 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione |
InChI |
InChI=1S/C8H9F3O2/c1-7(2-3-7)5(12)4-6(13)8(9,10)11/h2-4H2,1H3 |
InChI Key |
YQVUETBGYQEITN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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